![molecular formula C9H10Cl2N4 B1532282 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 864292-49-9](/img/structure/B1532282.png)
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
Scientific Research Applications
Antiproliferative and Proapoptotic Properties
- Cancer Cell Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidine demonstrate significant antiproliferative properties, particularly against A431 and 8701-BC cancer cells. These compounds act by inhibiting Src phosphorylation and inducing apoptosis through the inhibition of the antiapoptotic gene BCL2. Some derivatives are more active than known reference compounds in inhibiting cell proliferation and inducing apoptosis, as well as in the inhibition of Src phosphorylation (Carraro et al., 2006).
Receptor Affinity and Drug Design
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have shown potential as a general class of compounds exhibiting affinity for A1 adenosine receptors. Derivatives of these compounds, especially those involving substitutions at N1 and N5 positions, have demonstrated significant receptor affinity (Harden, Quinn, & Scammells, 1991).
Synthesis and Structural Analysis
- Synthesis of Derivatives : There has been substantial research into the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine. These synthetic approaches often aim to modify the lipophilicity of the molecules, potentially improving their transport through cell wall barriers, and assessing their in vitro anticancer activity (Maftei et al., 2016).
Histamine Release and Cytotoxic Activity
- Effect on Histamine Release : Some 1H-pyrazolo[3,4-d]pyrimidines, substituted at various positions, have been synthesized and studied for their effect on the release of histamine from rat peritoneal mast cells. Certain compounds in this series exhibit inhibition of histamine release, with potential implications for allergic reactions and other histamine-related biological processes (Quintela et al., 2001).
Potential in Psoriasis Treatment
- Psoriasis Drug Development : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), making them potential candidates for psoriasis treatment. One compound, in particular, demonstrated significant effects in a psoriatic animal model without recurrence after treatment (Li et al., 2016).
Anti-Angiogenic Properties
- Inhibition of Angiogenesis : A pyrazolo pyrimidine derivative, exhibiting potent inhibition of cyclooxygenase-2 activity, has shown anti-angiogenic effects in vivo. This could have implications for the treatment of diseases where angiogenesis plays a key role, like cancer (Devesa et al., 2004).
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This kinase plays a crucial role in various cellular functions, including cell division, differentiation, and learning memory.
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases . It is more selective for certain mutant forms of these kinases, such as the I338G mutant v-Src . By inhibiting these kinases, the compound interferes with their normal functioning, leading to changes in cellular processes.
Biochemical Pathways
The compound’s action affects the YDA-MKK4/MKK5-MPK3/MPK6 cascade , which functions downstream of the RGF1-RGI ligand–receptor pair . This cascade is involved in regulating mitotic activity in the root apical meristem, which determines primary root length .
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can readily cross cell membranes to reach its target
Result of Action
The inhibition of Src-family tyrosine kinases by this compound can lead to a variety of molecular and cellular effects. For example, it can affect cell division and differentiation . Some studies have also suggested that it may have anticancer activity .
Biochemical Analysis
Biochemical Properties
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been shown to interact with Src-family tyrosine kinases, including the I338G mutant v-Src and wild-type Fyn . The compound is a potent, reversible, ATP-competitive inhibitor, demonstrating high selectivity for the I338G mutant v-Src with an IC50 value of 1.5 nM, compared to 1.0 µM for wild-type v-Src and 600 nM for wild-type Fyn . These interactions suggest that this compound can modulate signaling pathways regulated by these kinases.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. By inhibiting Src-family tyrosine kinases, the compound affects downstream signaling pathways, leading to alterations in cell proliferation, differentiation, and survival . Studies have shown that treatment with similar compounds results in decreased mitotic activity and reduced expression of key regulatory genes in root apical meristem cells . These findings indicate that this compound can significantly impact cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its role as an enzyme inhibitor. The compound competes with ATP for binding to the active site of Src-family tyrosine kinases, thereby inhibiting their activity . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses. Additionally, the compound’s selectivity for mutant kinases over wild-type forms highlights its potential for targeted therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and can be reconstituted for use in experiments . Long-term studies have shown that the compound maintains its inhibitory activity for up to three months when stored at 4°C . Its stability and efficacy may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to pyrimidine metabolism. Pyrimidine metabolism is essential for the synthesis of nucleotides, which are critical for DNA and RNA synthesis . The compound’s interactions with enzymes involved in these pathways can influence metabolic flux and metabolite levels, potentially affecting cellular proliferation and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s cell-permeable nature allows it to enter cells and reach its intracellular targets . Once inside the cell, it may interact with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s ability to inhibit Src-family tyrosine kinases suggests that it may localize to regions of the cell where these kinases are active, such as the plasma membrane and cytoplasm . Additionally, its interactions with other cellular components may direct it to specific organelles or compartments, further modulating its activity and function .
Properties
IUPAC Name |
1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSQBIJCSGTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174310 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-49-9 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


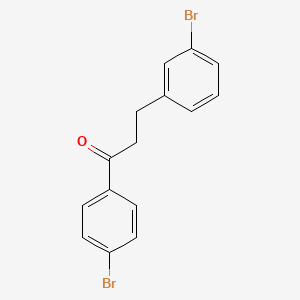



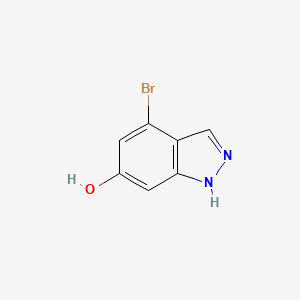
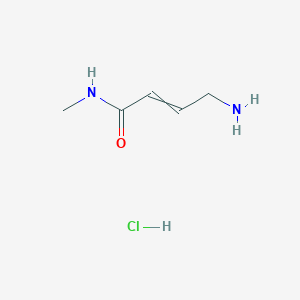
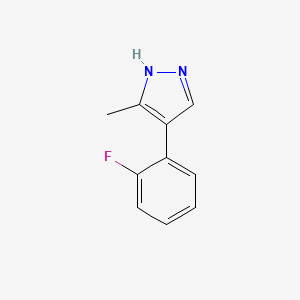
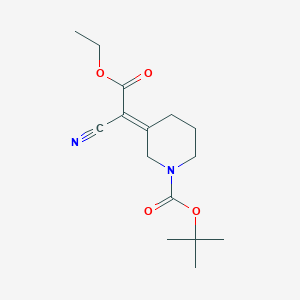
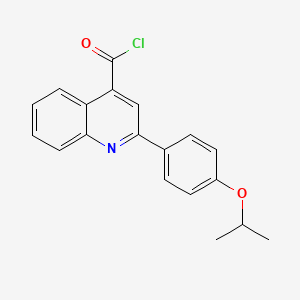
![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
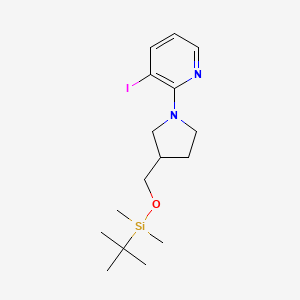
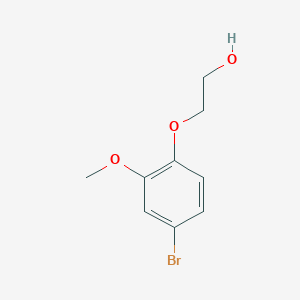
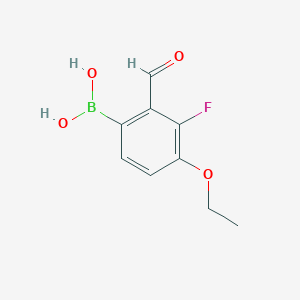
![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)
